molecular formula C17H15N3OS B5768596 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide

Cat. No. B5768596
M. Wt: 309.4 g/mol
InChI Key: FIMRBMJSWQBLPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-phenylisonicotinamide derivatives has been thoroughly investigated, with methodologies focusing on optimizing potency through structural modifications. For instance, a structure-based drug design strategy led to the synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as potent xanthine oxidase inhibitors, demonstrating the compound's synthesis can be tailored to enhance biological activity (Zhang et al., 2019). Another example includes the synthesis of N-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide, showcasing a method for incorporating isonicotinamide with other heterocyclic frameworks to achieve novel compounds (Aydın & Dağci, 2010).

Molecular Structure Analysis

The molecular structure of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide and related compounds has been characterized using various spectroscopic methods. Techniques such as FT-IR, NMR, and MS spectroscopy provide detailed insights into the molecular framework, helping to confirm the identity and purity of synthesized compounds. For instance, the structural characterization of isostructural thiazole derivatives highlights the utility of single-crystal diffraction in determining the precise arrangement of atoms within a molecule, which is crucial for understanding its chemical behavior (Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of N-phenylisonicotinamide derivatives is influenced by their molecular structure, which can be manipulated to enhance specific properties or biological activities. The introduction of functional groups such as tetrazole has been shown to improve binding interactions with biological targets, as demonstrated in the design of xanthine oxidase inhibitors (Zhang et al., 2019). This adaptability in chemical reactivity underscores the potential of this compound to serve as a versatile scaffold for developing therapeutically relevant compounds.

Future Directions

The future directions for the research and development of “N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine, particularly in the treatment of diseases such as cancer and microbial infections .

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-2-12-3-5-13(6-4-12)15-11-22-17(19-15)20-16(21)14-7-9-18-10-8-14/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMRBMJSWQBLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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